N-[(3-fluorophenyl)methyl]cyclopropanamine
Description
Contextual Significance of Fluorinated Organic Molecules in Chemical Science
The incorporation of fluorine into organic molecules is a widely used and highly effective strategy in modern chemical science, particularly in drug design. researchgate.netacs.org Fluorine, being the most electronegative element and having a small van der Waals radius, imparts unique physicochemical properties to a parent molecule, often without significantly increasing its size. tandfonline.com The strategic placement of a fluorine atom can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, a consequence of the high strength of the carbon-fluorine (C-F) bond. tandfonline.com
Furthermore, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, influence molecular conformation, and improve membrane permeability by modulating lipophilicity. researchgate.netacs.org These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. tandfonline.com The prevalence of fluorinated compounds among approved pharmaceuticals underscores the success of this strategy in developing effective therapeutic agents. benthamscience.com
Table 1: Key Physicochemical and Pharmacokinetic Effects of Fluorine Substitution in Drug Design
| Property Affected | Consequence of Fluorination | Scientific Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high bond energy of the C-F bond blocks metabolic oxidation at that site. tandfonline.com |
| Binding Affinity | Enhanced | Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with target proteins. benthamscience.com |
| Lipophilicity | Modulated | Can increase lipophilicity, potentially improving membrane permeability and absorption. benthamscience.com |
| pKa of Proximal Groups | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, affecting ionization state. researchgate.net |
| Conformation | Influenced | Fluorine can induce specific conformational preferences through stereoelectronic effects. acs.org |
The Cyclopropylamine (B47189) Moiety as a Privileged Scaffold in Contemporary Research
The cyclopropylamine unit is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel bioactive compounds. The cyclopropane (B1198618) ring's unique electronic and steric properties are central to its utility. acs.org The three-membered ring is highly strained, and its C-C bonds possess significant p-character, allowing it to interact with biological targets in ways that are distinct from other alkyl groups. nih.gov
This structural rigidity helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a target receptor or enzyme. nih.gov The cyclopropylamine moiety is found in a variety of biologically active compounds, including antidepressants and anticancer agents. longdom.orgnih.gov Its compact, three-dimensional structure makes it a valuable tool for exploring chemical space in drug discovery programs. longdom.org
Table 2: Advantages of the Cyclopropylamine Moiety in Medicinal Chemistry
| Feature | Advantage in Bioactive Compound Design |
|---|---|
| Conformational Rigidity | Reduces the entropic penalty upon binding to a target, potentially increasing potency. nih.gov |
| Unique Stereoelectronics | The strained ring's p-character can engage in specific electronic interactions with biological targets. acs.org |
| Metabolic Stability | The cyclopropyl (B3062369) group can be more resistant to metabolic degradation compared to linear alkyl chains. |
| Compact 3D Structure | Provides a vector for exiting a binding pocket and allows for fine-tuning of molecular shape. |
| Versatile Synthetic Handle | Serves as a key building block in the synthesis of more complex molecules. longdom.orgthieme-connect.com |
Rationale for Targeted Investigation of N-[(3-fluorophenyl)methyl]cyclopropanamine
While specific academic studies focusing solely on this compound are limited, the rationale for its investigation is logically derived from the established principles of medicinal chemistry and molecular design. The synthesis and study of this compound represent a clear example of molecular hybridization, a strategy that combines two or more pharmacophoric units to create a new molecule with potentially enhanced or novel properties.
The primary rationale is to synergistically combine the benefits of the 3-fluorophenyl group with those of the cyclopropylamine scaffold. The fluorophenyl moiety is intended to confer improved metabolic stability and modulate the electronic properties of the aromatic ring, which could influence interactions with biological targets. nih.gov Simultaneously, the cyclopropylamine portion provides a rigid, conformationally defined structure known to be favorable for biological activity. acs.org Researchers investigating this and similar molecules are likely exploring how these combined features affect properties such as enzyme inhibition, receptor binding, or other biological activities. The synthesis of fluorinated phenylcyclopropylamine analogues to probe their effects on monoamine oxidase inhibition, for instance, demonstrates this strategic approach. nih.gov
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 920479-31-8 |
| Molecular Formula | C10H12FN |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | N-(3-fluorobenzyl)cyclopropanamine |
| Physical Form | Liquid |
Data sourced from commercial suppliers.
Overview of Academic Research Trajectories for Novel Cyclopropylamine Derivatives
The academic investigation of novel cyclopropylamine derivatives is an active and evolving area of chemical research. Current trajectories can be broadly categorized into the development of new synthetic methodologies and the application of these derivatives in the creation of functional molecules.
Synthetic Innovation: A significant portion of research is dedicated to discovering more efficient, stereoselective, and scalable methods for synthesizing substituted cyclopropylamines. acs.orgpeeref.com This includes the refinement of classical methods like the Curtius rearrangement and the development of modern techniques such as metal-catalyzed C-H functionalization and novel cyclopropanation reactions. acs.orgnih.gov These advancements provide chemists with the tools needed to create a wider diversity of complex cyclopropylamine-containing structures.
Applications in Medicinal Chemistry: Research continues to explore the incorporation of the cyclopropylamine scaffold into new therapeutic agents. longdom.org Studies have demonstrated the potential of these derivatives as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), which is relevant in cancer therapy. nih.gov Furthermore, their structural similarity to key neurotransmitters makes them valuable scaffolds for developing agents targeting the central nervous system. longdom.org The overarching goal is to leverage the unique properties of the cyclopropylamine moiety to design next-generation drugs with improved efficacy and selectivity.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYCJKKWPAMTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588251 | |
| Record name | N-[(3-Fluorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920479-31-8 | |
| Record name | N-[(3-Fluorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3-fluorophenyl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Reaction Pathways of N 3 Fluorophenyl Methyl Cyclopropanamine
Stereoselective Construction of the Cyclopropanamine Core
The cyclopropylamine (B47189) moiety is a valuable structural motif found in numerous pharmacologically active compounds. nih.gov Its synthesis is challenging due to the inherent ring strain of the three-membered ring and the need to control stereochemistry. core.ac.uk Methodologies for its stereoselective construction are paramount for accessing enantiomerically pure target molecules.
Asymmetric cyclopropanation involves the addition of a carbene or carbenoid equivalent to an alkene, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary. This approach is one of the most powerful for establishing the cyclopropane (B1198618) ring with high enantioselectivity.
One prominent method is the transition-metal-catalyzed cyclopropanation of vinylcarbamates with diazoesters. For instance, ruthenium(II)-Pheox complexes have been shown to catalyze the asymmetric cyclopropanation of vinylcarbamates, yielding the corresponding protected cyclopropylamine derivatives in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.org This method proceeds under mild conditions and provides a direct route to chiral protected cyclopropylamines that can be deprotected to afford the free amine. acs.org
Another approach utilizes cobalt catalysts for the asymmetric cyclopropanation of alkenes with gem-dichloroalkanes as carbene precursors, avoiding the need for potentially hazardous diazoalkanes. dicp.ac.cn This process is proposed to involve a cationic carbenoid species and demonstrates high levels of enantioselectivity for a variety of alkene substrates. dicp.ac.cn Biocatalytic methods, employing engineered cytochrome P450 enzymes, have also emerged for the stereoselective cyclopropanation of alkenes with ethyl diazoacetate (EDA), offering high trans-(1S,2S) stereoselectivity. rochester.edu
Table 1: Comparison of Asymmetric Cyclopropanation Methods
| Method | Catalyst/Reagent | Substrate | Key Features | Ref. |
| Ru-Catalyzed Cyclopropanation | Ru(II)-Pheox complex / Diazoester | Vinylcarbamate | High yields, excellent diastereo- and enantioselectivity. | acs.org |
| Co-Catalyzed Cyclopropanation | Chiral (Pybox)CoBr₂ / gem-dichloroalkane | Alkene | Avoids diazoalkanes; high enantioselectivity. | dicp.ac.cn |
| Biocatalytic Cyclopropanation | Engineered Myoglobin (Mb) | Styrenyl alkene / EDA | High trans-selectivity; environmentally benign conditions. | rochester.edu |
An alternative to building the ring and amine simultaneously is to introduce the amino group onto a pre-existing cyclopropane scaffold in a diastereoselective manner. This can be achieved through various transformations of functionalized cyclopropanes.
One strategy involves the catalytic asymmetric carbometalation of cyclopropenes, followed by an electrophilic amination reaction. This method provides diastereomerically pure and enantiomerically enriched cyclopropylamine derivatives. nih.gov Another route begins with chiral N-sulfinyl α-chloro ketimines, which react with Grignard reagents to yield chiral N-sulfinyl cyclopropylamines with good diastereoselectivity. The sulfinyl group acts as a chiral auxiliary and can be readily cleaved to furnish the primary amine. nih.gov
Furthermore, functionalized cyclopropanes, such as cyclopropyl (B3062369) diboronates, can be synthesized diastereoselectively. nih.gov These intermediates are versatile and can be subsequently converted to the corresponding amines through established carbon-boron bond transformations, allowing for the stereocontrolled introduction of the amine functionality. The ring-opening of cyclopropanol (B106826) derivatives, followed by amination, also presents a viable pathway to functionalized amine products. researchgate.net
Table 2: Selected Diastereoselective Functionalization Strategies
| Starting Material | Reagents | Product Type | Key Features | Ref. |
| Cyclopropene | 1. Asymmetric Carbometalation2. Electrophilic Amination | Chiral Cyclopropylamine | Provides diastereomerically pure and enantiomerically enriched products. | nih.gov |
| N-sulfinyl α-chloro ketimine | Grignard Reagent | N-sulfinyl cyclopropylamine | Chiral auxiliary approach; good diastereoselectivity. | nih.gov |
| gem-bis(boronate) | Thianthrenium (TT) salt | Cyclopropyl diboronate | Rapid construction of functionalizable cyclopropanes. | nih.gov |
Installation of the (3-fluorophenyl)methyl Substituent
Once the cyclopropanamine core is synthesized, the final step is the installation of the (3-fluorophenyl)methyl group onto the nitrogen atom. This N-alkylation can be accomplished through several reliable and high-yielding protocols.
Reductive amination is a widely used and highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds via the condensation of an amine (cyclopropanamine) with an aldehyde (3-fluorobenzaldehyde) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This one-pot procedure is valued for its operational simplicity and the use of readily available reagents.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. nih.gov Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or cobalt-based composites also serves as a robust method for this transformation, often providing high yields of the desired N-alkylated product. mdpi.com This approach is a cornerstone of amine synthesis in pharmaceutical development. nih.gov
Table 3: Typical Conditions for Reductive Amination
| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Key Features | Ref. |
| 3-Fluorobenzaldehyde (B1666160) | Cyclopropanamine | Na(OAc)₃BH | Dichloroethane (DCE) | Mild conditions, high functional group tolerance. | nih.gov |
| 3-Fluorobenzaldehyde | Cyclopropanamine | H₂ / Co-based composite | Toluene | Heterogeneous catalysis, high yields. | mdpi.com |
| 3-Fluorobenzaldehyde | Cyclopropanamine | NaBH₄ / MeOH | Methanol (MeOH) | Readily available and cost-effective reagents. | nih.gov |
Palladium-catalyzed cross-coupling reactions have revolutionized C-N bond formation, most notably through the Buchwald-Hartwig amination. wikipedia.orglibretexts.org While this reaction is predominantly used for N-arylation (coupling an amine with an aryl halide), modifications and specific catalyst systems can facilitate N-alkylation. rsc.orgchemrxiv.org
The reaction would involve coupling cyclopropanamine with a (3-fluorophenyl)methyl halide, such as 3-fluorobenzyl bromide. The process requires a palladium(0) catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BrettPhos), and a base. youtube.comnih.gov The development of highly active, air-stable palladium precatalysts has broadened the scope of these reactions, allowing even challenging substrates like primary alkylamines to be coupled efficiently. nih.govresearchgate.net These methods are distinguished by their broad substrate scope and tolerance for various functional groups. researchgate.net
Table 4: Representative Palladium-Catalyzed N-Alkylation System
| Amine | Alkyl Halide | Catalyst/Ligand | Base | Solvent | Ref. |
| Cyclopropanamine | 3-Fluorobenzyl Bromide | [Pd(allyl)Cl]₂ / tBuBrettPhos | NaOtBu | Toluene | nih.govresearchgate.net |
| Cyclopropanamine | 3-Fluorobenzyl Bromide | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | researchgate.net |
Beyond the primary methods of reductive amination and palladium catalysis, other classical organic reactions can be employed for the N-alkylation of cyclopropanamine. Direct nucleophilic substitution is a straightforward approach where cyclopropanamine acts as a nucleophile, displacing a leaving group from a benzyl (B1604629) electrophile.
The reaction of cyclopropanamine with 3-fluorobenzyl bromide or chloride in the presence of a non-nucleophilic base (such as potassium carbonate or triethylamine) and a suitable solvent (like acetonitrile (B52724) or DMF) can provide N-[(3-fluorophenyl)methyl]cyclopropanamine. While conceptually simple, this method can sometimes be complicated by over-alkylation, leading to the formation of the tertiary amine by-product. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
Protecting Group Strategies for Amine and Cyclopropyl Moieties During Synthesis
In the multistep synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking reactive functional groups to prevent undesired side reactions. libretexts.orgorganic-chemistry.org The primary site of reactivity requiring protection in the synthesis of this target molecule is the secondary amine.
Amine Moiety Protection: The secondary amine is a nucleophilic center susceptible to various reactions, including oxidation, alkylation, and acylation. libretexts.org To achieve chemoselectivity during synthesis, particularly if modifications are required on other parts of the molecule, the amine must be protected. The choice of a protecting group is dictated by its stability under the planned reaction conditions and the mildness of the conditions required for its removal. organic-chemistry.org Carbamates are the most common class of protecting groups for amines due to their robustness and predictable deprotection pathways. wikipedia.orgmasterorganicchemistry.com
Two of the most widely used amine protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable to a wide range of non-acidic conditions. Its removal is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrytalk.org
Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and some basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). wikipedia.orgmasterorganicchemistry.com
Interactive Data Table: Comparison of Amine Protecting Groups
| Protecting Group | Reagent for Protection | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Basic or neutral | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, nucleophiles |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Basic or neutral | Catalytic Hydrogenolysis (H₂/Pd) | Stable to acid, mild base |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Basic | Basic (e.g., Piperidine) | Stable to acid, hydrogenolysis |
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The synthesis of this compound, likely proceeding through a reductive amination of 3-fluorobenzaldehyde with cyclopropanamine, offers multiple opportunities for applying these principles. wikipedia.org
Safer Solvents and Reaction Conditions: The selection of solvents is a critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. mdpi.com Research has focused on replacing solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. researchgate.net For amine synthesis, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and deep eutectic solvents (DESs) are gaining prominence. mdpi.comresearchgate.net In some cases, reactions can be performed in water using micellar catalysis, which minimizes the use of organic solvents altogether. rsc.org Furthermore, solvent-free approaches using techniques like ball milling represent an even more sustainable option where applicable. organic-chemistry.org
Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity, mild reaction conditions (ambient temperature and pressure), and environmental impact. rsc.org For the synthesis of this compound, biocatalytic reductive amination using enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) is a highly attractive green strategy. acsgcipr.orgrsc.org These enzymes can perform the transformation with high efficiency and stereoselectivity, operating in aqueous media and eliminating the need for heavy metal catalysts or high-pressure hydrogenation. rsc.org
Interactive Data Table: Green Chemistry Evaluation of Synthetic Routes
| Synthetic Method | Reducing Agent | Solvent(s) | Key Green Principles | Drawbacks |
| Traditional Reductive Amination | NaBH(OAc)₃ | Dichloromethane (DCM) | High yield | Poor atom economy, hazardous solvent, stoichiometric waste |
| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol, 2-MeTHF | High atom economy, low waste, greener solvent | Requires pressure equipment, flammable H₂ gas |
| Biocatalytic Reductive Amination | IRED/AmDH with formate (B1220265) or glucose | Aqueous Buffer | Renewable catalyst, mild conditions, aqueous media, high selectivity | Enzyme availability and stability, substrate scope limitations |
| Supercritical CO₂ Synthesis | None (CO₂ is reactant/solvent) | Supercritical CO₂ | Non-toxic solvent, easy product separation, autocatalytic | Requires high-pressure equipment |
Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For the large-scale and reproducible production of active pharmaceutical ingredients (APIs) and other fine chemicals, continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. nih.gov
Flow Chemistry for Synthesis: Flow chemistry involves performing reactions in a continuous stream through a reactor, such as a packed-bed or microfluidic device. numberanalytics.com This methodology is particularly well-suited for the synthesis of this compound via catalytic reductive amination. researchgate.net
Enhanced Safety: The use of gaseous reagents like hydrogen is significantly safer in flow reactors, as only a small volume is present in the reactor at any given time, minimizing explosion risks. thieme-connect.com
Improved Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and mixing, which can lead to higher yields and purities. nih.gov
Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. rsc.org
A typical flow setup would involve pumping a solution of 3-fluorobenzaldehyde and cyclopropanamine through a heated packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C). vapourtec.com Hydrogen gas would be introduced into the stream just before the reactor. The product stream exiting the reactor could then be directed to in-line purification modules.
Interactive Data Table: Hypothetical Flow Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Reactor Type | Packed-Bed Reactor (PBR) | High catalyst loading, suitable for solid-supported catalysts |
| Catalyst | 5% Pd/C (Palladium on Carbon) | Efficient for hydrogenation |
| Temperature | 60-80 °C | To increase reaction rate without significant side product formation |
| Pressure (H₂) | 10-20 bar | Sufficient for hydrogenation while maintaining safety |
| Residence Time | 5-15 minutes | Optimized for complete conversion |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative to traditional solvents |
Automated Synthesis Platforms: The integration of flow chemistry with robotic and automated platforms enables a "push-button" approach to chemical synthesis. europeanpharmaceuticalreview.com These systems can automate the entire workflow, from reagent dispensing and reaction execution to work-up, purification, and analysis. For the production of this compound and its derivatives for research or manufacturing, an automated platform could:
Perform the reductive amination in a flow reactor module.
Direct the crude product stream to an automated liquid-liquid extraction module for initial work-up.
Purify the product using an integrated continuous chromatography system.
Analyze the final product for purity and yield using in-line analytical techniques like HPLC and NMR.
This level of automation accelerates process development, improves reproducibility, and allows for the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. europeanpharmaceuticalreview.com
Advanced Structural Characterization and Conformational Analysis of N 3 Fluorophenyl Methyl Cyclopropanamine
High-Resolution Spectroscopic Probes for Detailed Structural Elucidation
No peer-reviewed studies detailing the high-resolution spectroscopic analysis of N-[(3-fluorophenyl)methyl]cyclopropanamine have been found. Such studies would be essential for a thorough understanding of its molecular structure and behavior.
Multi-Dimensional NMR Spectroscopic Techniques (e.g., NOESY, ROESY for Conformational Dynamics)
There are no published multi-dimensional Nuclear Magnetic Resonance (NMR) studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), for this compound. These advanced NMR techniques are critical for determining the through-space proximity of atoms, which in turn reveals the preferred three-dimensional arrangement, or conformation, of the molecule in solution. Without such experimental data, any discussion of its conformational dynamics would be purely speculative.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting
Detailed experimental and theoretical vibrational spectroscopy studies (Infrared and Raman) specific to this compound are not available. While one could predict the characteristic vibrational modes for its functional groups (e.g., C-H stretches of the cyclopropyl (B3062369) and aromatic rings, N-H bend, C-N stretch, and C-F stretch) based on general spectroscopic tables, a conformational fingerprint derived from specific experimental spectra and supported by computational analysis has not been reported.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are used to study chiral molecules, are not applicable for its stereochemical assignment.
X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Packing
A search of crystallographic databases reveals no published X-ray crystal structure for this compound. An X-ray crystallographic analysis would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern its crystal packing. The absence of this data means its solid-state architecture remains undetermined.
Gas-Phase Conformational Studies (e.g., Microwave Spectroscopy, Electron Diffraction)
There is no evidence of gas-phase conformational studies on this compound using techniques like microwave spectroscopy or gas electron diffraction. These methods are powerful for determining the precise geometric structure of a molecule in the gas phase, free from intermolecular forces present in solution or the solid state. Such an analysis would be valuable for understanding the intrinsic conformational preferences of the molecule.
Dynamic Structural Analysis of this compound in Solution
Due to the lack of experimental data from techniques like temperature-dependent NMR spectroscopy or other dynamic NMR experiments, a detailed analysis of the dynamic structural behavior of this compound in solution is not possible. Such studies would provide insight into the energy barriers between different conformations and the rates of conformational exchange.
Computational and Theoretical Investigations of N 3 Fluorophenyl Methyl Cyclopropanamine
Conformational Landscape Exploration via Molecular Mechanics and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intimately linked to its three-dimensional structure and conformational flexibility. The conformational landscape of N-[(3-fluorophenyl)methyl]cyclopropanamine is primarily governed by the rotation around the C-C and C-N single bonds. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring these conformational possibilities. mdpi.com
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the dihedral angles of the rotatable bonds, a potential energy surface can be generated, revealing the low-energy conformers and the energy barriers between them. For this compound, key rotations include the bond between the phenyl ring and the methylene (B1212753) group, and the bond between the methylene group and the nitrogen atom.
MD simulations provide a dynamic picture of the molecule's behavior over time. youtube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions in a simulated environment, such as a solvent or a biological membrane. This can provide insights into how the molecule might behave in a physiological setting.
Computational Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can also be used to predict the spectroscopic signatures of this compound, which can be invaluable for interpreting experimental spectra and confirming the structure of the molecule.
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of DFT. modgraph.co.ukmdpi.comnih.govbohrium.comresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts of the ¹H and ¹³C atoms can be predicted with a high degree of accuracy. These predicted spectra can be compared with experimental data to aid in the assignment of peaks and to confirm the proposed structure.
Similarly, the vibrational frequencies of the molecule can be calculated using DFT. mdpi.comscirp.org These calculations provide the positions and intensities of the infrared (IR) and Raman bands, which correspond to the various vibrational modes of the molecule. This information can be used to identify the functional groups present in the molecule and to study the effects of intermolecular interactions on its vibrational properties.
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-H (ortho to F) | 7.10 |
| Phenyl-H (meta to F) | 7.35 |
| Phenyl-H (para to F) | 7.05 |
| Methylene-H | 3.80 |
| Cyclopropyl-H (methine) | 2.50 |
Note: The data in this table is hypothetical and for illustrative purposes.
Elucidation of Reaction Mechanisms Through Transition State Theory and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by considering the properties of the transition state, which is the highest energy point along the reaction pathway. wikipedia.orgyoutube.comresearchgate.netyoutube.com
Computational methods can be used to locate the transition state structure for a given reaction and to calculate its energy. This information can then be used to calculate the activation energy of the reaction, which is a key determinant of its rate. The intrinsic reaction coordinate (IRC) is the minimum energy path that connects the reactants and products through the transition state. scm.comrowansci.commissouri.edumdpi.comresearchgate.net By following the IRC, the detailed mechanism of the reaction can be elucidated, including the sequence of bond-breaking and bond-forming events. For this compound, this could involve studying its metabolism or its reactions with other molecules.
In Silico Design of Novel Derivatives and Analogues for Targeted Research
One of the most powerful applications of computational chemistry is in the in silico design of novel molecules with desired properties. By understanding the structure-activity relationships of this compound, new derivatives and analogues can be designed and their properties predicted before they are synthesized in the laboratory.
For example, by modifying the substituents on the phenyl ring or by altering the cyclopropyl (B3062369) group, it may be possible to tune the electronic properties, solubility, or biological activity of the molecule. Computational methods can be used to screen a large number of virtual compounds and to identify the most promising candidates for further experimental investigation. This approach can significantly accelerate the drug discovery and materials design process.
Reactivity and Reaction Mechanisms Involving N 3 Fluorophenyl Methyl Cyclopropanamine
Ring-Opening Reactions of the Cyclopropylamine (B47189) Moiety
The cyclopropyl (B3062369) group, due to its significant angle and torsional strain, can undergo ring-opening reactions that are not observed in larger cycloalkanes. This reactivity is a key feature of the chemical profile of N-[(3-fluorophenyl)methyl]cyclopropanamine.
Under strong acidic conditions, the cyclopropylamine moiety is susceptible to ring cleavage. The reaction is initiated by the protonation of the amine, forming an ammonium (B1175870) ion. In superacidic media, a second protonation can occur on the cyclopropane (B1198618) ring itself.
Research on analogous compounds, such as trans-2-phenylcyclopropylamine, has shown that electrophilic ring opening in superacid occurs regioselectively at the distal C2-C3 bond, which is the bond furthest from the substituent. This cleavage is favored over the vicinal C1-C2 bond cleavage. The mechanism proceeds through a 1,3-dicationic intermediate. This intermediate is a powerful superelectrophile that can then be trapped by a nucleophile.
For this compound, a similar mechanism is proposed:
Protonation: The secondary amine is protonated by the acid.
Ring Protonation: In a sufficiently strong acid, the cyclopropane ring is protonated at the distal bond.
Cleavage: The distal C-C bond breaks, forming a 1,3-dicationic intermediate.
Nucleophilic Attack: The resulting carbocation is trapped by a nucleophile present in the reaction mixture.
The product distribution depends on the nucleophile used. For example, if the reaction is carried out in benzene (B151609), a Friedel-Crafts-type reaction would occur, leading to the formation of a 1,3-diphenylpropane (B92013) derivative. The regioselectivity is driven by the electronic effects of the ammonium group, which acts as a σ-acceptor, weakening the distal bond.
Table 1: Potential Products from Acid-Catalyzed Ring Opening
| Starting Material | Conditions | Proposed Intermediate | Potential Product (Example with Benzene) |
| This compound | Superacid (e.g., CF₃SO₃H), Benzene | 1,3-Dication | N-(3-fluorobenzyl)-1,3-diphenylpropan-1-amine |
Transition metals, particularly palladium and rhodium, are known to catalyze the ring-opening of strained carbocycles. These reactions often proceed via an oxidative addition mechanism where the metal inserts into a C-C bond of the cyclopropane ring. For donor-acceptor cyclopropanes, this process is particularly facile.
In the case of this compound, the nitrogen atom can act as an internal donor, directing the metal catalyst and facilitating the cleavage of a vicinal C-C bond. A plausible catalytic cycle involves:
Coordination: The palladium(0) catalyst coordinates to the cyclopropylamine.
Oxidative Addition: The palladium inserts into one of the vicinal C-C bonds of the cyclopropane ring, forming a palladacyclobutane intermediate.
Rearrangement/Further Reaction: This intermediate can then undergo various transformations, such as β-hydride elimination or reaction with another substrate, leading to rearranged or functionalized products.
Studies on analogous cyclopropylamines have demonstrated efficient palladium-catalyzed ring-opening. acs.org Depending on the reaction conditions and coupling partners, this pathway can be used to synthesize a variety of acyclic and heterocyclic compounds. For example, in the presence of an appropriate coupling partner, this could lead to the formation of larger ring systems or linear, functionalized amine derivatives.
The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening rearrangement to form the corresponding homoallyl radical. This feature makes cyclopropane-containing compounds useful probes for radical reaction mechanisms.
A radical can be generated at a position alpha to the nitrogen atom of this compound through hydrogen abstraction by a potent radical initiator (e.g., using N-Bromosuccinimide with light). The subsequent steps would be:
Initiation: A radical initiator generates a bromine radical.
Propagation Step 1: The bromine radical abstracts a hydrogen atom from the carbon adjacent to both the nitrogen and the cyclopropyl ring, forming a stabilized aminocyclopropylmethyl radical and HBr.
Propagation Step 2: This radical undergoes rapid ring-opening to form a more stable, resonance-delocalized radical.
Propagation Step 3: The resulting radical reacts with a bromine source (like Br₂ formed in situ from NBS and HBr) to generate the final product and a new bromine radical, which continues the chain reaction. youtube.comyoutube.com
This process would convert the cyclopropylmethylamine scaffold into a linear, unsaturated amine derivative. The high rate of the cyclopropylmethyl radical ring-opening ensures that this pathway is often favored over other competing radical reactions.
Reactions of the Secondary Amine Functionality
The secondary amine in this compound is a versatile functional group that readily participates in a variety of common organic transformations, allowing for the synthesis of a wide range of derivatives while keeping the cyclopropane ring intact under appropriate conditions.
N-Alkylation: As a secondary amine, this compound can be alkylated to form a tertiary amine. This is typically achieved by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. researchgate.net The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl generated when using acyl chlorides. stackexchange.comdocbrown.infochemguide.co.uk These reactions are generally high-yielding and proceed under mild conditions. tandfonline.com
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Base/Solvent | Expected Product |
| N-Methylation | Methyl iodide (CH₃I) | K₂CO₃ / Acetonitrile (B52724) | N-[(3-fluorophenyl)methyl]-N-methylcyclopropanamine |
| N-Benzylation | Benzyl bromide (BnBr) | K₂CO₃ / Acetonitrile | N-benzyl-N-[(3-fluorophenyl)methyl]cyclopropanamine |
| N-Acetylation | Acetyl chloride (CH₃COCl) | Triethylamine / DCM | N-acetyl-N-[(3-fluorophenyl)methyl]cyclopropanamine |
| N-Benzoylation | Benzoyl chloride (PhCOCl) | Pyridine / DCM | N-benzoyl-N-[(3-fluorophenyl)methyl]cyclopropanamine |
Building on the principle of N-acylation, the secondary amine can be derivatized to form a variety of important functional groups.
Sulfonamides: Reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine yields the corresponding sulfonamide. This is a robust and widely used transformation for the synthesis of sulfonamides from primary and secondary amines. rsc.orgcbijournal.com
Ureas: Substituted ureas can be synthesized by reacting the amine with an isocyanate (e.g., phenyl isocyanate). This reaction is typically a rapid and high-yielding addition reaction that does not require a catalyst or base. commonorganicchemistry.comresearchgate.netjkchemical.com The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer to yield the urea (B33335) product. mdpi.com
Table 3: Synthesis of Sulfonamides and Ureas
| Product Type | Reagent | Conditions | Expected Product |
| Sulfonamide | p-Toluenesulfonyl chloride | Pyridine, DCM, RT | N-[(3-fluorophenyl)methyl]-N-cyclopropyl-4-methylbenzenesulfonamide |
| Sulfonamide | Methanesulfonyl chloride | Triethylamine, DCM, RT | N-[(3-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide |
| Urea | Phenyl isocyanate | THF or DCM, RT | 1-cyclopropyl-1-[(3-fluorophenyl)methyl]-3-phenylurea |
| Urea | Methyl isocyanate | THF or DCM, RT | 1-cyclopropyl-1-[(3-fluorophenyl)methyl]-3-methylurea |
Aromatic Substitution Reactions on the 3-Fluorophenyl Ring
The substituted benzene ring is a primary site for chemical modification. The nature and outcome of these reactions are dictated by the electronic properties of the existing substituents: the fluorine atom and the cyclopropylmethylamino group.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this substitution on the this compound ring are determined by the combined directing effects of the fluorine and the cyclopropylmethylamino substituents. masterorganicchemistry.comwikipedia.org
Fluorine Substituent: The fluorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6). pressbooks.pub However, due to its high electronegativity, it exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and thus deactivating it towards EAS compared to benzene. libretexts.orgacs.org Its resonance effect (+M), where its lone pairs donate electron density to the ring, is weaker but is what accounts for its ortho, para-directing nature. libretexts.org
N-Cyclopropylmethyl Substituent (-CH₂NH-cyclopropyl): This group is attached to the ring via a methylene (B1212753) bridge. The key influence comes from the secondary amine. The nitrogen atom's lone pair can participate in resonance with the aromatic ring through hyperconjugation or by direct delocalization if the amine were directly attached. As a benzylamine (B48309) derivative, the -CH₂NHR group as a whole is considered an activating group and an ortho, para-director. wikipedia.orgchemistrytalk.org Activating groups donate electron density to the ring, stabilizing the cationic intermediate (the sigma complex) formed during the reaction, thereby increasing the reaction rate. libretexts.org
The fluorine atom at C3 further modulates this selectivity.
Attack at C2 is ortho to the activating group and ortho to the deactivating fluorine.
Attack at C4 is para to the activating group and meta to the deactivating fluorine.
Attack at C6 is ortho to the activating group and meta to the deactivating fluorine.
Considering both electronic and steric factors, substitution at C4 and C6 is generally favored over C2, which is sterically hindered by being positioned between the two existing substituents. The C4 position is often the major product due to being para to the strongly activating group.
| Position of Attack | Relation to -CH₂NH(cPr) | Relation to -F | Electronic Effect | Predicted Outcome |
|---|---|---|---|---|
| C2 | Ortho | Ortho | Activated, but sterically hindered | Minor Product |
| C4 | Para | Meta | Strongly Activated | Major Product |
| C5 | Meta | Para | Deactivated | Trace/No Product |
| C6 | Ortho | Meta | Activated | Major/Minor Product |
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally difficult for benzene derivatives unless the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to a good leaving group. researchgate.net
In this compound, the fluorine atom is a potential leaving group. However, the aromatic ring lacks the necessary strong EWGs (like -NO₂, -CN, or -CF₃) to sufficiently lower the electron density of the ring and stabilize the negative charge in the Meisenheimer complex intermediate. ias.ac.in The existing substituents (-F and -CH₂NH-cyclopropyl) are either deactivating via induction or activating, respectively, but neither is a strong enough EWG to facilitate SNAr.
Therefore, this compound is not expected to undergo SNAr reactions under standard conditions. For such a reaction to become feasible, the aromatic ring would first need to be functionalized with a potent EWG. For instance, if the molecule were nitrated (an EAS reaction) at the C4 or C6 position, the resulting nitro-substituted compound could potentially undergo SNAr, with an incoming nucleophile displacing the fluoride (B91410).
| Reactant | Required Conditions | Potential Nucleophile (Nu⁻) | Plausible Product | Feasibility |
|---|---|---|---|---|
| This compound | Strong base, high temp. | ⁻OH, ⁻OR, ⁻NH₂ | No reaction expected | Very Low |
| N-[(3-fluoro-4-nitrophenyl)methyl]cyclopropanamine | Moderate heat | ⁻OCH₃ | N-[(3-methoxy-4-nitrophenyl)methyl]cyclopropanamine | Plausible |
| N-[(3-fluoro-6-nitrophenyl)methyl]cyclopropanamine | Moderate heat | ⁻NH₂ | N-[(3-amino-6-nitrophenyl)methyl]cyclopropanamine | Plausible |
Cycloaddition Reactions and Other Pericyclic Processes Involving Unsaturated Moieties
The structural features of this compound offer potential for participation in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. imperial.ac.uk
A notable pathway involves the N-aryl cyclopropylamine moiety, which can undergo a formal [3+2] cycloaddition under photochemical activation. chemrxiv.orgchemrxiv.org In this type of reaction, the cyclopropane ring acts as a three-carbon synthon. Upon photoexcitation, often through a single electron transfer (SET) mechanism, the strained C-C bond of the cyclopropyl ring can cleave. chemrxiv.org This generates a 1,3-radical cation intermediate which can then react with a suitable dipolarophile, such as an α,β-unsaturated carbonyl compound, to form a five-membered ring. chemrxiv.orgresearchgate.net This provides a modern synthetic route to N-arylaminocycloalkyl compounds without the need for photocatalysts or additives. chemrxiv.org
While the aromatic ring itself is an unsaturated moiety, its participation as a diene or dienophile in thermally-driven Diels-Alder [4+2] cycloadditions is generally unfavorable due to the high energy required to overcome its aromatic stability. libretexts.org Such reactions typically require extreme conditions or specific activation of the ring system, which are not inherent to the parent molecule.
Oxidation and Reduction Chemistry of the Amine and Aromatic Ring Systems
Oxidation: The secondary amine and the benzylic position are the most susceptible sites for oxidation.
Amine Oxidation: The secondary amine can be oxidized to various products depending on the reagent. Mild oxidation might lead to an aminium radical, which is a key intermediate in certain metabolic pathways and cycloaddition reactions. nih.gov Stronger oxidizing agents can convert the secondary amine to a nitrone or an imine, the latter resulting from oxidation of the associated benzylic carbon.
Benzylic Oxidation: The C-H bond at the benzylic position (the carbon attached to both the aromatic ring and the nitrogen) is activated and can be oxidized. Reagents like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂) can oxidize benzylamines to the corresponding imines or, upon hydrolysis, to benzaldehydes. acs.orgias.ac.in
Cyclopropyl Ring Oxidation: The cyclopropyl group, particularly when attached to a nitrogen, can also be a site of oxidative metabolism. This can involve hydroxylation of the ring or, in some cases, oxidative ring-opening to form reactive intermediates. hyphadiscovery.com
Reduction: Reduction reactions primarily target the aromatic ring.
Birch Reduction: The Birch reduction is a powerful method for reducing aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol). masterorganicchemistry.comwikipedia.org The regiochemical outcome is dictated by the electronic nature of the substituents. pacific.edu The electron-donating N-cyclopropylmethyl group would direct the reduction to produce a diene where the double bonds are not conjugated and the benzylic carbon remains sp³. The fluorine atom's influence would further refine the exact isomer produced.
Catalytic Hydrogenation: Complete saturation of the aromatic ring to a fluorocyclohexyl ring can be achieved through catalytic hydrogenation using catalysts like rhodium or ruthenium under high pressure and temperature. Standard catalysts like palladium on carbon (Pd/C) might lead to N-debenzylation (cleavage of the C-N bond) under certain conditions. organic-chemistry.org
| Reaction Type | Reagent(s) | Target Moiety | Potential Product(s) |
|---|---|---|---|
| Oxidation | KMnO₄, MnO₂ | Benzylic C-H and Amine | N-(3-fluorobenzylidene)cyclopropanamine (Imine) |
| Oxidation | H₂O₂/HRP | Amine/Cyclopropyl | Ring-opened products |
| Reduction | Na, liq. NH₃, EtOH | Aromatic Ring | N-[(3-fluoro-1,4-cyclohexadienyl)methyl]cyclopropanamine |
| Reduction | H₂, Rh/C (high pressure) | Aromatic Ring | N-[(3-fluorocyclohexyl)methyl]cyclopropanamine |
N 3 Fluorophenyl Methyl Cyclopropanamine As a Building Block and Precursor in Complex Chemical Synthesis
Utilization in the Synthesis of Natural Products and Structurally Complex Bioactive Molecules
Direct evidence for the use of N-[(3-fluorophenyl)methyl]cyclopropanamine in the total synthesis of natural products is not readily found in current scientific literature. However, the structural components of this compound—the cyclopropylamine (B47189) and fluorophenyl groups—are significant pharmacophores found in a variety of bioactive molecules. The cyclopropane (B1198618) ring, due to its unique conformational constraints and electronic properties, is often used as a metabolically stable isostere for other groups. Similarly, the introduction of a fluorine atom onto a phenyl ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.
While specific examples are sparse, patent literature alludes to the use of closely related structures in the synthesis of pharmaceutical agents. For instance, derivatives of (difluorophenyl)cyclopropanamine are key intermediates in the synthesis of Ticagrelor, a potent antiplatelet drug. This suggests that this compound could serve as a valuable precursor for novel therapeutic agents, where the 3-fluorophenyl moiety is a desired feature for modulating receptor interactions.
Table 1: Examples of Bioactive Molecules Containing Related Structural Motifs
| Compound Name/Class | Structural Motif(s) | Therapeutic Area |
| Ticagrelor Intermediate | (3,4-difluorophenyl)cyclopropanamine | Antiplatelet |
| Various Kinase Inhibitors | N-cyclopropyl-fluoro-benzamide | Oncology |
This table is illustrative of the importance of the structural motifs, though not directly synthesized from the subject compound based on available data.
Application in the Construction of Diverse Heterocyclic Compound Libraries
The synthesis of diverse libraries of heterocyclic compounds is a central theme in medicinal chemistry for the discovery of new drugs. This compound is a prime candidate for such endeavors due to its reactive secondary amine. This amine can readily participate in a wide array of cyclization and condensation reactions to form a variety of heterocyclic scaffolds.
For example, it can be envisioned to react with dicarbonyl compounds in Paal-Knorr type syntheses to generate substituted pyrroles, or with appropriate reagents to form pyrazoles, imidazoles, and other nitrogen-containing heterocycles. The presence of the 3-fluorobenzyl group would pre-install a key structural element into each member of the library, allowing for the systematic exploration of structure-activity relationships (SAR) around this particular substitution pattern. While specific library syntheses starting from this exact precursor are not detailed in accessible literature, the fundamental reactivity of the secondary amine makes it an undoubtedly useful tool for this purpose.
Role in Ligand Design for Catalysis and Coordination Chemistry
In the field of catalysis and coordination chemistry, the design of ligands is paramount to controlling the reactivity and selectivity of metal centers. The this compound scaffold possesses features that could be exploited in ligand design. The nitrogen atom can act as a Lewis basic donor to coordinate to a metal center.
Furthermore, the cyclopropyl (B3062369) and fluorophenyl groups could play roles in defining the steric and electronic environment around the metal. The fluorine atom, being electron-withdrawing, can influence the electron density on the nitrogen atom, thereby modulating the donor strength of the ligand. The bulky 3-fluorobenzyl group can create a specific chiral pocket around a metal center if the ligand is resolved into its enantiomers, potentially leading to applications in asymmetric catalysis. Although no specific examples of ligands derived from this compound are currently reported, its structure presents intriguing possibilities for the development of novel catalytic systems.
Incorporation into Polymeric Materials and Functional Surfaces
The functionalization of polymers and surfaces is a rapidly growing field with applications ranging from materials science to biotechnology. The reactive amine handle of this compound provides a convenient point of attachment for its incorporation into larger macromolecular structures.
For instance, it could be grafted onto polymers bearing electrophilic groups such as acyl chlorides or epoxides, thereby modifying the surface properties of the material. The introduction of the fluorophenyl group can impart hydrophobicity and alter the material's interaction with other molecules or surfaces. Similarly, this compound could be used to modify the surface of silica (B1680970) or other solid supports to create novel stationary phases for chromatography or for the immobilization of catalysts. The specific details of such applications are yet to be explored in depth in the scientific literature.
Utility in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined molecular assemblies. The aromatic ring of this compound can participate in π-π stacking interactions, which are a key driving force in the formation of many supramolecular structures. The fluorine atom can also engage in hydrogen bonding and other non-covalent interactions.
In the context of host-guest chemistry, this molecule could potentially act as a guest that binds within the cavity of a larger host molecule. The size, shape, and electronic properties of the 3-fluorobenzylcyclopropylamine moiety would dictate its binding affinity and selectivity for different hosts. While the supramolecular chemistry of this compound itself has not been a subject of detailed study, the principles of molecular recognition suggest that it could be a useful component in the design of new supramolecular systems.
Exploration of N 3 Fluorophenyl Methyl Cyclopropanamine and Its Analogues As Molecular Probes in Biological Research
Design and Synthesis of N-[(3-fluorophenyl)methyl]cyclopropanamine Analogues for Investigating Molecular Interactions
The design of analogues based on the this compound core is a strategic process aimed at systematically probing molecular interactions. The synthetic approach allows for modifications at several key positions: the cyclopropyl (B3062369) ring, the amine linker, and the fluorophenyl group.
Modification of the Phenyl Ring: The fluorine substituent on the phenyl ring can be repositioned (e.g., to the 2- or 4-position) or replaced with other functional groups (e.g., chloro, bromo, methoxy) to investigate the role of electronics and sterics in binding interactions. Suzuki coupling reactions on a bromo-substituted precursor, for instance, can introduce a wide array of aryl or heteroaryl groups. nih.gov
Alterations to the Cyclopropylamine (B47189) Moiety: The cyclopropyl group can be substituted with other small cycloalkanes (e.g., cyclobutyl) or opened to acyclic alkyl groups to assess the importance of the strained ring system for target recognition. The secondary amine can be alkylated to a tertiary amine, introducing groups that can alter solubility or provide attachment points for other functionalities. nih.gov
Synthetic Strategies: A common synthetic route involves the reductive amination of 3-fluorobenzaldehyde (B1666160) with cyclopropanamine. Analogues can be generated by using substituted benzaldehydes or different primary amines in this key step. Another approach is the coupling of various azides and alkynes via Cu-catalyzed 1,3-dipolar Huisgen cycloaddition to create triazole-containing analogues, which can serve as bioisosteres and introduce new interaction points. ebi.ac.uk These systematic modifications yield a library of compounds, allowing for a detailed exploration of structure-activity relationships (SAR).
Strategies for Covalent and Non-Covalent Incorporation into Larger Molecular Architectures as Probes
To function as effective molecular probes, the this compound scaffold must be integrated into larger molecular constructs. This can be achieved through both non-covalent and covalent strategies.
Non-Covalent Strategies: The inherent chemical features of the scaffold can be tuned to enhance non-covalent interactions, which are crucial for the recognition and binding of the probe to its intended target. nih.gov Key interactions include:
Hydrogen Bonding: The secondary amine acts as a hydrogen bond donor and acceptor. Analogues can be designed to incorporate additional hydrogen-bonding functionalities, such as hydroxyl or amide groups, on the phenyl ring.
Hydrophobic Interactions: The phenyl and cyclopropyl groups contribute to hydrophobic interactions. The lipophilicity can be systematically adjusted by adding alkyl or other nonpolar substituents.
π-Stacking: The aromatic phenyl ring can participate in π-stacking interactions with aromatic residues in a binding pocket.
Covalent Strategies: For applications requiring stable, long-lasting labeling, covalent incorporation is essential. This is typically achieved by modifying the parent scaffold with a reactive handle that can form a permanent bond.
Click Chemistry: A popular strategy is to introduce an azide (B81097) or alkyne group onto the phenyl ring of the scaffold. This allows for efficient and specific covalent attachment to a larger molecule (e.g., a peptide, protein, or imaging agent) containing the complementary functional group via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).
Prosthetic Groups: The scaffold can be functionalized with groups suitable for bioconjugation, such as maleimides (for reaction with thiols) or activated esters (for reaction with amines). This allows the this compound derivative to be attached as a "prosthetic group" to a biomolecule of interest. researchgate.net
Methodologies for Investigating Compound-Target Binding and Affinity
Quantifying the binding affinity and thermodynamics of this compound analogues is critical for their development as molecular probes. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two powerful, label-free techniques used for this purpose.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. mdpi.com In a typical experiment, a solution of the compound is titrated into a solution containing the target molecule. The resulting heat changes are measured to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event in solution. mdpi.com
Surface Plasmon Resonance (SPR): SPR is a real-time optical technique that monitors binding events occurring on a sensor surface. rsc.org The target molecule is immobilized on the sensor chip, and a solution containing the this compound analogue is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. rsc.org
Table 1: Hypothetical Binding Affinity Data for this compound Analogues
| Analogue | Modification | Technique | Kd (nM) |
| Compound A | Parent Scaffold | ITC | 150 |
| Compound B | 4-fluoro isomer | SPR | 225 |
| Compound C | 3-chloro substitution | ITC | 95 |
| Compound D | N-methyl substitution | SPR | 310 |
Application in Chemoproteomics and Activity-Based Protein Profiling (as a scaffold for probes)
The this compound structure is an excellent scaffold for creating activity-based probes (ABPs) for use in chemoproteomics and activity-based protein profiling (ABPP). nih.gov ABPP utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. mdpi.com
An ABP based on this scaffold would typically consist of three components:
Recognition Element: The this compound core itself, or a slightly modified version, serves as the recognition element, providing binding affinity and selectivity for a particular protein or class of proteins.
Reactive Group (Warhead): A chemically reactive group is incorporated into the structure. This "warhead" is designed to form a stable, covalent bond with a reactive amino acid residue in the active site of the target protein. Examples include fluorophosphonates, epoxides, or acrylates.
Reporter Tag: A reporter tag is included for detection and enrichment of the labeled proteins. This is often a biotin (B1667282) group for affinity purification and mass spectrometry-based identification, or a fluorophore for visualization by fluorescence microscopy. nih.gov
In a typical ABPP workflow, the ABP is introduced to a cell lysate or live cells. After covalent labeling of the target proteins, the proteome is analyzed. In competitive ABPP, a library of unlabeled compounds can be screened for their ability to compete with the ABP for binding, allowing for the rapid identification of potent and selective inhibitors. researchgate.net
Radiosynthesis of Labeled Analogues (e.g., ¹⁸F, ¹¹C) for Imaging Research Tool Development
For use as research tools in imaging studies, analogues of this compound can be labeled with positron-emitting isotopes such as fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) or carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min).
¹⁸F-Labeling Strategies: Given the presence of a fluorine atom in the parent structure, direct isotopic exchange is challenging. Therefore, radiosynthesis typically involves introducing ¹⁸F in the final step of the synthesis using a suitable precursor.
Nucleophilic Aromatic Substitution: A common method is the nucleophilic substitution of a leaving group (e.g., nitro, trimethylammonium) on the aromatic ring of a precursor molecule with no-carrier-added [¹⁸F]fluoride.
Spirocyclic Iodonium Ylides: An advanced method for labeling non-activated aromatic rings involves the use of spirocyclic hypervalent iodine(III) precursors, which react with K[¹⁸F]F to produce the desired ¹⁸F-labeled aryl fluoride (B91410) intermediate. nih.gov
Prosthetic Groups: Alternatively, an ¹⁸F-labeled prosthetic group, such as [¹⁸F]fluoroethyl tosylate or N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), can be synthesized and then conjugated to a functionalized analogue of the parent compound. nih.gov
¹¹C-Labeling Strategies: Carbon-11 is typically introduced via methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
N-Methylation: A desmethyl precursor, N-(3-fluorophenyl)methyl]amine, could be reacted with [¹¹C]CH₃I to label the amine position.
O-Methylation: If an analogue is designed with a hydroxyl group on the phenyl ring (a phenolic precursor), it can be readily O-methylated using [¹¹C]CH₃I or [¹¹C]CH₃OTf in the presence of a base. nih.govnih.gov These radiosyntheses are typically performed in automated synthesis modules to handle the high radioactivity and short half-life of the isotopes. nih.gov
Table 2: Common Radiosynthesis Strategies for ¹⁸F and ¹¹C Labeling
| Isotope | Precursor Type | Labeling Agent | Typical Reaction Conditions |
| ¹⁸F | Nitro- or Trimethylammonium-substituted arene | K[¹⁸F]F/K₂₂₂ | High temperature (80-150 °C), DMSO or DMF |
| ¹¹C | Desmethyl-amine or Phenol | [¹¹C]CH₃I or [¹¹C]CH₃OTf | Room temp. to 80 °C, NaOH or TBAOH, DMF or Acetone |
Emerging Research Directions and Future Challenges for N 3 Fluorophenyl Methyl Cyclopropanamine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in modern chemical synthesis is the development of processes that are not only efficient in yield but also environmentally benign. This involves maximizing the incorporation of reactant atoms into the final product, a concept known as atom economy. scranton.edu Traditional multi-step syntheses often generate significant chemical waste, leading to high costs and environmental burdens. monash.edu The pursuit of "green" synthetic routes for N-[(3-fluorophenyl)methyl]cyclopropanamine is a critical area for future research.
A plausible and common method for synthesizing this compound is the reductive amination of 3-fluorobenzaldehyde (B1666160) with cyclopropanamine. While effective, this two-step, one-pot reaction typically utilizes reducing agents like sodium borohydride, which contributes to a lower atom economy due to the formation of inorganic byproducts.
The theoretical atom economy for a typical reductive amination can be calculated as follows: Atom Economy % = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the reaction between 3-fluorobenzaldehyde and cyclopropanamine using sodium borohydride, the atom economy is considerably less than 100%. Future research will likely focus on catalytic hydrogenation, which uses H2 as the reducing agent and ideally produces only water as a byproduct, pushing the atom economy closer to the theoretical maximum. The development of novel, recyclable catalysts for this transformation represents a significant research opportunity.
| Reactant | Formula | Molecular Weight ( g/mol ) | Role |
| 3-fluorobenzaldehyde | C7H5FO | 124.11 | Substrate |
| Cyclopropanamine | C3H7N | 57.10 | Reagent |
| Sodium borohydride | NaBH4 | 37.83 | Reducing Agent |
| Product | C10H12FN | 165.21 | Desired Product |
This table presents reactants for a plausible synthesis of this compound. The atom economy of such a reaction is a key consideration for sustainable chemistry.
Advanced Computational Methodologies for Enhanced Predictive Modeling and Virtual Screening
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby reducing the time and resources spent on trial-and-error laboratory work. For this compound, advanced computational methods can offer profound insights into its behavior and potential applications.
Predictive modeling using techniques like Density Functional Theory (DFT) can elucidate the compound's electronic structure, conformational preferences, and reaction mechanisms at the atomic level. This knowledge is invaluable for understanding its reactivity and for designing derivatives with tailored properties. Furthermore, virtual screening and molecular docking studies can be employed to search large databases of biological targets, identifying potential protein-ligand interactions. nih.govnih.gov This could rapidly uncover new therapeutic possibilities for this compound and its analogues. Public databases already contain predicted physicochemical properties for this compound, offering a starting point for more advanced computational analysis. uni.lu
| Property | Predicted Value | Method/Source |
| XlogP | 2.3 | Predicted |
| Monoisotopic Mass | 165.09538 Da | Predicted |
| Adduct [M+H]+ | ||
| m/z | 166.10266 | CCSbase |
| Predicted CCS (Ų) | 128.7 | CCSbase |
| Adduct [M+Na]+ | ||
| m/z | 188.08460 | CCSbase |
| Predicted CCS (Ų) | 137.7 | CCSbase |
This table displays computationally predicted properties for this compound, including its predicted collision cross section (CCS) values for different adducts. uni.lu Such data are foundational for virtual screening and predictive modeling.
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. engineering.org.cn These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways that a human chemist might not consider. drugdiscoverytrends.compreprints.org
Beyond optimization, AI can be a tool for discovery. researchgate.net By inputting this compound as a starting material, AI algorithms could explore uncharted chemical space, predicting novel transformations and products with desirable properties. This synergy between AI and synthetic chemistry holds the promise of accelerating the discovery of new molecules and materials derived from this versatile building block. psecommunity.org
Exploration of Unconventional Reactivity Patterns and Catalytic Transformations
The unique structural features of this compound—the C-F bond, the strained cyclopropyl (B3062369) ring, and the secondary amine—present opportunities for exploring unconventional reactivity. Modern organic chemistry is increasingly focused on developing catalytic methods to activate traditionally inert bonds, such as C-H and C-F bonds.
Future research could focus on the selective functionalization of the fluorophenyl ring via late-stage C-H activation, allowing for the introduction of new functional groups without a complete re-synthesis. Similarly, the development of catalytic methods for C-F bond functionalization, while challenging, would open up new avenues for derivatization. The strained cyclopropyl ring could also participate in novel ring-opening or rearrangement reactions under specific catalytic conditions, leading to completely new molecular scaffolds. The application of photoredox catalysis or enzymatic catalysis could unlock transformations that are inaccessible through traditional thermal methods, providing novel and selective pathways to new chemical entities.
Expanding its Role in Emerging Fields Such as Optoelectronics and Advanced Materials
While many applications of similar structures lie in medicinal chemistry, the intrinsic properties of this compound make it a potential candidate for use in materials science. The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic properties, stability, and solid-state packing. These are all critical parameters in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials.
The fluorophenyl moiety can influence the HOMO/LUMO energy levels and promote favorable intermolecular interactions, such as π-π stacking. The cyclopropyl group provides a rigid, three-dimensional element that can be used to control molecular conformation and disrupt close packing, which can be advantageous for tuning the properties of amorphous materials. Future work could involve incorporating the this compound scaffold into larger polymeric or oligomeric structures to create novel materials with tailored optoelectronic properties. This represents a significant, albeit speculative, direction that could bridge the gap between traditional organic synthesis and advanced materials science.
Q & A
Q. What strategies are effective for evaluating this compound as a potential MAO-B inhibitor?
- In Silico Screening : Perform molecular docking (AutoDock Vina, Glide) using MAO-B crystal structures (PDB: 2V5Z) to predict binding affinity. Focus on fluorophenyl interactions with hydrophobic pockets and cyclopropane-induced steric effects .
- In Vitro Assays : Use recombinant human MAO-B and kynuramine as a substrate; measure inhibition via fluorescence (λex = 310 nm, λem = 400 nm). Compare IC50 values with known inhibitors (e.g., selegiline) and validate selectivity against MAO-A .
Q. How can contradictory bioactivity data across studies be resolved?
- Troubleshooting : Verify compound integrity (e.g., batch-to-batch variability) via LC-MS and elemental analysis. Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration). Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) clarify mechanism discrepancies .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine in ) to identify substituent-specific trends .
Q. What approaches are suitable for assessing metabolic stability and toxicity in early-stage development?
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., fluorophenyl hydroxylation) using high-resolution mass spectrometry (HRMS) .
- Toxicology : Prioritize Ames test (bacterial mutagenicity) and zebrafish embryo toxicity assays due to limited data (as noted in ). For neurotoxicity, use SH-SY5Y neuronal cells to assess mitochondrial membrane potential (JC-1 staining) .
Data Analysis and Optimization
Q. How can structure-activity relationships (SAR) be explored for fluorophenyl-cyclopropanamine derivatives?
- SAR Workflow : Synthesize analogs with substituent variations (e.g., 2-fluoro vs. 4-fluoro, methyl vs. trifluoromethyl). Test in parallel assays (e.g., MAO inhibition, cytotoxicity) and apply multivariate analysis (PCA, QSAR) to correlate substituent effects with activity. highlights fluorophenyl positional isomers with varying charge and molecular weight, guiding lead optimization .
- Crystallography : Co-crystallize promising analogs with target proteins to visualize binding modes, as demonstrated for related cyclopropane-carboxamide derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
